molecular formula C11H22N2O2 B6171624 rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans CAS No. 1799311-98-0

rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans

Cat. No.: B6171624
CAS No.: 1799311-98-0
M. Wt: 214.3
InChI Key:
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Description

rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate, trans: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (3R,6R)-6-methylpiperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines .

Scientific Research Applications

rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both tert-butyl and piperidine moieties. This combination imparts distinct reactivity and binding properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1799311-98-0

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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